6-Fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
6-Fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15FN2O4 and its molecular weight is 306.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Biological Properties
Fluoroquinolones have been the subject of extensive research due to their broad spectrum of activity against Gram-positive and Gram-negative organisms, as well as their utility in combating mycobacterial infections and anaerobes. The synthesis of fluoroquinolones and their derivatives involves various chemical methodologies aimed at enhancing their antibacterial efficacy and expanding their potential therapeutic applications. These compounds have been studied not only for their primary use as antibacterial agents but also for their potential in treating other conditions, including cancer, through mechanisms such as DNA topoisomerase inhibition (da Silva, Almeida, de Souza, & Couri, 2003).
Anticancer Potential
Recent studies have explored fluoroquinolones' anticancer potential, focusing on structural modifications to enhance their activity against cancer cells. Research indicates that certain structural features of fluoroquinolones, particularly modifications at positions 7 and the carboxylic group at position 3, are critical for converting antibacterial fluoroquinolones into anticancer analogs. These modifications can potentiate fluoroquinolones' ability to poison type II human DNA topoisomerases, a mechanism shared with some anticancer drugs like doxorubicin (Abdel-Aal, Abdel-Aziz, Shaykoon, & Abuo-Rahma, 2019).
Metal Ion Chelates and Antitumor Potential
The interaction between fluoroquinolones and metal ions has been identified as a significant factor in enhancing their antitumor activity. Metal ion chelates with fluoroquinolones can improve their role in topoisomerase poisoning, thereby augmenting their antitumor potential. This aspect of fluoroquinolone research opens new avenues for developing novel anticancer agents by leveraging the inherent properties of fluoroquinolones and their complexes with metal ions (Abdel-Aal et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c1-17-8-10(15(20)21)14(19)9-6-11(16)13(7-12(9)17)18-2-4-22-5-3-18/h6-8H,2-5H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOXFGCXYRJVGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133797 | |
Record name | 6-Fluoro-1,4-dihydro-1-methyl-7-(4-morpholinyl)-4-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70459-08-4 | |
Record name | 6-Fluoro-1,4-dihydro-1-methyl-7-(4-morpholinyl)-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70459-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-1,4-dihydro-1-methyl-7-(4-morpholinyl)-4-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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